Boc-Orn-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Exclusive orthogonal building block for Boc/Bzl solid-phase peptide synthesis. The acid-labile Boc group (cleaved with 95% TFA) and free δ-amine enable precise assembly of cyclic peptides and polyamine scaffolds. Its 3‑carbon side chain forms bioactive 6‑membered lactam rings—unlike Boc‑Lys‑OH (7‑membered) or Boc‑Dap‑OH (5‑membered). Choose Boc‑Orn‑OH for unmatched conformational control in spermidine analogs, trypanothione mimics, and multifunctional dendrimer nanocarriers.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 21887-64-9
Cat. No. B557151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Orn-OH
CAS21887-64-9
SynonymsBoc-Orn-OH; 21887-64-9; Boc-L-ornithine; L-5-Amino-2-tert-butoxycarbonylamino-pentanoicacid; Boc-ornithine; N2-Boc-L-ornithine; N|A-Boc-L-ornithine; Nalpha-Boc-L-ornithine; PubChem18983; KSC493K5B; N-t-butyloxycarbonyl-ornithine; SCHEMBL1487792; CTK3J3550; AMPVNPYPOOQUJF-ZETCQYMHSA-N; MolPort-002-499-827; EBD31706; ZINC2555037; N|A-tert-Butoxycarbonyl-L-ornithine; ANW-43148; SBB067406; AKOS005259526; AKOS015909364; AM82606; RTR-010261; AJ-39679
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC[NH3+])C(=O)[O-]
InChIInChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
InChIKeyAMPVNPYPOOQUJF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Orn-OH (CAS 21887-64-9) for Peptide Synthesis: A Critical Comparison


Boc-Orn-OH (Nα-tert-Butoxycarbonyl-L-ornithine) is a protected ornithine derivative with molecular weight 232.28 g/mol and empirical formula C10H20N2O4 . This building block features a tert-butoxycarbonyl (Boc) group on the α-amine and a free δ-amine, rendering it specifically acid-labile (cleaved with 95% TFA within 30 minutes) [1]. This orthogonality defines its exclusive utility in Boc-strategy solid-phase peptide synthesis (SPPS), where Fmoc-based analogs cannot substitute [2].

Why Boc-Orn-OH (21887-64-9) Cannot Be Casually Substituted


Substituting Boc-Orn-OH with Fmoc-Orn-OH, Boc-Lys-OH, or Boc-Dap-OH introduces orthogonal protection mismatches, alters side-chain geometry, or modifies ring-closing distances. These changes directly compromise synthetic yield, purity, and the structural integrity of cyclic peptides and polyamine analogs [1]. The acid-labile Boc group of Boc-Orn-OH is strictly incompatible with base-labile Fmoc strategies; its 3-carbon side-chain also confers distinct conformational properties compared to the 4-carbon chain of lysine or the 2-carbon chain of diaminobutyric acid, critically influencing lactam ring formation and bioactivity .

Boc-Orn-OH Differentiation: Quantified Performance Against Analogs


Orthogonal Protection: Boc-Orn-OH vs. Fmoc-Orn-OH

Boc-Orn-OH employs an acid-labile Boc group (cleavage: 95% TFA, 30 min), whereas Fmoc-Orn-OH uses a base-labile Fmoc group (cleavage: 20% piperidine in DMF, 10-20 min) [1]. This fundamental difference renders Boc-Orn-OH incompatible with Fmoc-strategy SPPS and vice versa; selection errors cause complete synthetic failure [2]. Boc-Orn-OH is specifically validated for Boc/Bzl chemistry, achieving near-quantitative immobilization yields (≥95%) in side-chain anchoring for cyclic peptides, a conversion not feasible with Fmoc-Orn-OH under identical conditions [3].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Side-Chain Geometry: Boc-Orn-OH vs. Boc-Lys-OH

The 3-carbon δ-amine side chain of Boc-Orn-OH yields a 6-membered lactam ring upon cyclization, distinct from the 7-membered ring formed by the 4-carbon ε-amine of Boc-Lys-OH . This geometric difference is critical for conformational constraint and biological activity. In peptide synthesis, Boc-Orn-OH achieves a coupling yield of 33-67% for specific dipeptide formations under standard EDCI/HOBt conditions, a range that reflects its specific steric and electronic profile compared to the analogous Boc-Lys-OH [1].

Cyclic Peptides Lactam Formation Conformational Constraint

Comparative Purity Specifications: Boc-Orn-OH vs. Fmoc-Orn(Boc)-OH

Commercially available Boc-Orn-OH is routinely supplied with ≥99% purity (HPLC), meeting the stringent requirements for high-fidelity peptide synthesis . In contrast, the widely used comparator Fmoc-Orn(Boc)-OH (CAS 109425-55-0) is typically specified at ≥96.0% purity (HPLC) . This 3% purity differential, while seemingly modest, translates to a significantly lower impurity burden (≤1% vs. ≤4%), reducing cumulative byproduct formation in long peptide sequences and improving final product purity and yield [1].

Quality Control HPLC Purity Peptide Synthesis Reagents

Polyamine Conjugate Synthesis: Boc-Orn-OH Enabled Scaffolds

Boc-Orn-OH serves as a critical intermediate in the solid-phase synthesis of polyamine conjugates, including trypanothione analogs. Using a Boc/Bzl strategy, researchers achieved the facile preparation of a variety of polyamine scaffolds [1]. While direct comparative yield data against unprotected ornithine is absent, the use of Boc protection is essential to prevent unwanted side reactions with the polyamine's multiple nucleophilic amines, enabling the controlled, stepwise construction of complex polyamine architectures that are inaccessible with unprotected ornithine [2].

Polyamines Trypanothione Reductase Solid-Phase Synthesis

Optimal Applications for Boc-Orn-OH (21887-64-9) Based on Evidence


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-Orn-OH is the reagent of choice for laboratories employing traditional Boc/Bzl chemistry, particularly when synthesizing peptides sensitive to the strong acids used in final cleavage (e.g., HF) [1]. Its acid-labile Boc group ensures complete α-amine deprotection under standard TFA conditions while preserving base-labile side-chain protections, enabling the synthesis of complex, multi-functional peptides [2].

Synthesis of Conformationally Constrained Cyclic Peptides

The 3-carbon side chain of ornithine is specifically required to generate 6-membered lactam bridges, a key structural motif in many bioactive cyclic peptides [1]. Substitution with Boc-Lys-OH (7-membered ring) or Boc-Dap-OH (5-membered ring) alters ring strain and conformation, often abolishing target binding and biological activity [2].

Polyamine-Based Drug Discovery and Chemical Biology

Boc-Orn-OH is an essential building block for the solid-phase construction of polyamine scaffolds, including spermidine and trypanothione analogs [1]. The Boc group prevents cross-reactivity of the δ-amine, allowing for the sequential, controlled assembly of these biologically relevant polyamines, which are otherwise challenging to synthesize [2].

Dendrimer and Drug Delivery System Functionalization

As a Boc-protected amino acid, Boc-Orn-OH is used to introduce latent amine functionalities onto dendrimer surfaces [1]. Upon deprotection, the revealed δ-amine serves as a site-specific handle for conjugating drugs, fluorophores, or targeting ligands, enabling the precise construction of multifunctional nanocarriers [2].

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